molecular formula C21H25F3N2O4 B5313272 4-hydroxy-4-methyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1-oxa-3-azaspiro[4.5]decan-2-one

4-hydroxy-4-methyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1-oxa-3-azaspiro[4.5]decan-2-one

Cat. No.: B5313272
M. Wt: 426.4 g/mol
InChI Key: SQSBTVGPWOKGNJ-UHFFFAOYSA-N
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Description

The compound 4-hydroxy-4-methyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1-oxa-3-azaspiro[4.5]decan-2-one is a complex molecule. It features diverse functional groups such as hydroxyl, methyl, indol, and trifluoromethoxy, making it quite interesting in organic chemistry. The spiro structure introduces a unique three-dimensional conformation that is useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing this compound involves multiple steps:

  • Formation of the indole derivative: : Reacting 2-methyl-5-trifluoromethoxybenzaldehyde with ethyl acetoacetate under basic conditions to form the indole derivative.

  • Spirocyclization: : Treating the indole derivative with a suitable nitrile oxide in the presence of a catalyst to form the spiro structure.

  • Introduction of the hydroxy and methyl groups: : Using hydroxylation and methylation reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the compound is produced using a large-scale batch or continuous flow synthesis. This involves optimizing the reaction conditions to maximize yield and purity while minimizing by-products. Advanced purification techniques such as crystallization and chromatography are employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group can be oxidized to a carbonyl group.

  • Reduction: : The ketone group can be reduced to a secondary alcohol.

  • Substitution: : The trifluoromethoxy group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

  • Oxidation: : Using reagents such as PCC or Jones reagent.

  • Reduction: : Employing NaBH4 or LiAlH4.

  • Substitution: : Using nucleophiles like methoxide or ethoxide under basic conditions.

Major Products

  • Oxidation: : Formation of the corresponding ketone or aldehyde.

  • Reduction: : Formation of secondary alcohols.

  • Substitution: : Formation of substituted trifluoromethoxy derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in transition metal catalysis due to its complex structure.

Biology

  • Enzyme Inhibition: : Potential inhibitor for certain enzymes involved in metabolic pathways.

Medicine

  • Pharmaceuticals: : Investigated for its potential as an anti-inflammatory or anticancer agent.

Industry

  • Materials Science: : Used in the development of new materials with unique properties due to its spiro structure.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. Its spiro structure enables it to fit into enzyme active sites, inhibiting their activity. The trifluoromethoxy group enhances its binding affinity to target proteins, modulating their function and thus exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-4-methyl-3-{2-[2-methyl-5-(methoxy)-1H-indol-3-yl]ethyl}-1-oxa-3-azaspiro[4.5]decan-2-one

  • 4-hydroxy-4-methyl-3-{2-[2-ethyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1-oxa-3-azaspiro[4.5]decan-2-one

Uniqueness

  • The presence of the trifluoromethoxy group distinguishes it from other similar compounds, providing unique electronic and steric properties that enhance its reactivity and binding affinity in various applications.

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Properties

IUPAC Name

4-hydroxy-4-methyl-3-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N2O4/c1-13-15(16-12-14(29-21(22,23)24)6-7-17(16)25-13)8-11-26-18(27)30-20(19(26,2)28)9-4-3-5-10-20/h6-7,12,25,28H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSBTVGPWOKGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCN3C(=O)OC4(C3(C)O)CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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